

Head-to-head comparison of DDCPPB-Glu and pralatrexate

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Compound of Interest		
Compound Name:	DDCPPB-Glu	
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Head-to-Head Comparison: DDCPPB-Glu and Pralatrexate

A comprehensive guide for researchers, scientists, and drug development professionals.

DDCPPB-Glu and pralatrexate, focusing on their performance, mechanisms of action, and supporting experimental data. However, extensive searches of scientific and medical literature have yielded no identifiable information for a compound designated "**DDCPPB-Glu**." This suggests that "**DDCPPB-Glu**" may be an internal development code, a misnomer, or a compound not yet disclosed in public domains.

Consequently, a direct comparative analysis is not feasible at this time. This guide will, therefore, provide a comprehensive overview of pralatrexate, a well-documented folate analog, structured to meet the core requirements of data presentation, experimental protocols, and visualization. Should information on **DDCPPB-Glu** become publicly available, this guide will be updated accordingly.

Pralatrexate: A Detailed Profile

Pralatrexate, sold under the brand name Folotyn, is a folate analog metabolic inhibitor. It was the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2]

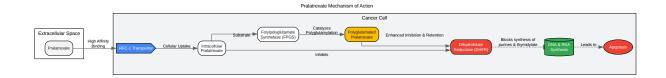


Mechanism of Action

Pralatrexate is designed to selectively target cancer cells. Its mechanism involves several key steps:

- Cellular Uptake: Pralatrexate has a high affinity for the Reduced Folate Carrier-1 (RFC-1), a protein that is often overexpressed on the surface of cancer cells.[1][3][4][5] This allows for its efficient transport into tumor cells.
- Inhibition of Dihydrofolate Reductase (DHFR): Once inside the cell, pralatrexate acts as a
 potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate
 metabolic pathway.[1][4][6][7] DHFR is responsible for converting dihydrofolate to
 tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are the
 building blocks of DNA and RNA.[4][6]
- Polyglutamylation: Pralatrexate is a more efficient substrate for the enzyme folylpolyglutamate synthetase (FPGS) compared to the older antifolate, methotrexate.[3][4] FPGS adds glutamate residues to pralatrexate, a process known as polyglutamylation. This traps the drug inside the cancer cell for a longer duration and increases its inhibitory effect on folate-dependent enzymes.[4][5][6]
- Induction of Apoptosis: By disrupting the synthesis of DNA and RNA, pralatrexate ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][6]

Pralatrexate's design, which enhances its uptake and retention in cancer cells, is thought to provide a better therapeutic window compared to other antifolate drugs like methotrexate.[3][8]



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Caption: Pralatrexate's mechanism of action.



Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of pralatrexate.

Table 1: Efficacy of Pralatrexate in Relapsed or Refractory Peripheral T-cell Lymphoma (PROPEL Study)[9][10][11]

Endpoint	Value
Number of Evaluable Patients	109
Overall Response Rate (ORR)	29%
Complete Response (CR)	11% (12 patients)
Partial Response (PR)	18% (20 patients)
Median Duration of Response (DoR)	10.1 months
Median Progression-Free Survival (PFS)	3.5 months
Median Overall Survival (OS)	14.5 months

Table 2: Common Grade 3/4 Adverse Events in the PROPEL Study[9][10][11]

Adverse Event	Percentage of Patients
Thrombocytopenia	32%
Mucositis	22%
Neutropenia	22%
Anemia	18%

Table 3: Pooled Analysis of Pralatrexate Single-Agent Studies in R/R PTCL[12]



Endpoint	Value
Number of Patients	221
Objective Response Rate (ORR)	40.7%
Median Duration of Response (DoR)	9.1 months
Median Progression-Free Survival (PFS)	4.6 months
Median Overall Survival (OS)	16.3 months

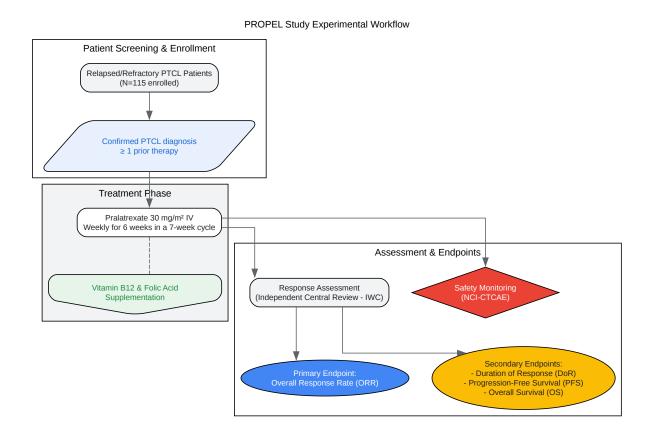
Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

PROPEL Study Protocol (Pivotal Phase II Trial)[9][11][13]

- Study Design: This was a prospective, single-arm, open-label, international Phase II study.
- Patient Population: Patients with a confirmed diagnosis of peripheral T-cell lymphoma
 (PTCL) who had relapsed or were refractory to at least one prior systemic therapy.
- Treatment Regimen: Pralatrexate was administered intravenously at a dose of 30 mg/m² once weekly for 6 weeks, followed by a 1-week rest period (a 7-week cycle).
- Supportive Care: To mitigate toxicity, patients received supplementation with vitamin B12 and folic acid.[2][14]
- Efficacy Assessment: The primary endpoint was the overall response rate (ORR), which was
 assessed by an independent central review according to the International Workshop Criteria
 (IWC). Secondary endpoints included duration of response (DoR), progression-free survival
 (PFS), and overall survival (OS).
- Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).





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Caption: Workflow of the pivotal PROPEL study.

In Vitro Cytotoxicity Assays[7]

• Cell Lines: A panel of human T-lymphoma cell lines (e.g., H9, P12, CEM) were used.



- Method: The antiproliferative effects of pralatrexate were evaluated using the MTT assay.
 Cells were exposed to varying concentrations of pralatrexate for 48 and 72 hours.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated to determine the potency of the drug in each cell line.

Conclusion

Pralatrexate is a significant therapeutic agent for relapsed or refractory PTCL, with a well-defined mechanism of action that leverages the unique biology of cancer cells. While a direct comparison with "DDCPPB-Glu" is not possible due to the lack of available information on the latter, the data presented for pralatrexate provides a robust benchmark for evaluating novel antifolates. Future research and the potential public disclosure of data on compounds like DDCPPB-Glu will be crucial for advancing the field of targeted cancer therapy.

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